An In-depth Technical Guide to the Physicochemical Properties of 1-Isocyanato-3-(trifluoromethyl)cyclohexane
An In-depth Technical Guide to the Physicochemical Properties of 1-Isocyanato-3-(trifluoromethyl)cyclohexane
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, reactivity, and spectral characteristics of 1-Isocyanato-3-(trifluoromethyl)cyclohexane. Due to the limited availability of direct experimental data for this specific compound in public literature and databases, this document leverages established principles of physical organic chemistry and extrapolates data from structurally analogous compounds. These include cyclohexyl isocyanate and (trifluoromethyl)cyclohexane. The guide is intended for researchers, scientists, and drug development professionals who may consider this molecule as a building block in novel chemical syntheses. It offers a structured framework for understanding its behavior, including detailed hypothetical protocols for its empirical characterization and essential safety and handling guidelines.
Introduction and Statement of Data Unavailability
1-Isocyanato-3-(trifluoromethyl)cyclohexane is a fascinating, yet sparsely documented, aliphatic isocyanate. Its structure combines the high reactivity of the isocyanate functional group with the unique electronic properties imparted by a trifluoromethyl substituent on a cyclohexane ring. This combination suggests its potential as a versatile intermediate in the synthesis of novel polymers, agrochemicals, and pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isocyanate group serves as a reactive handle for derivatization.
It is critical to state at the outset that, as of the date of this publication, there is a significant lack of published experimental data specifically for 1-Isocyanato-3-(trifluoromethyl)cyclohexane. Consequently, this guide adopts a predictive and comparative approach. By analyzing the known properties of structurally related molecules, we can construct a reliable, albeit theoretical, profile of the target compound. This methodology provides a robust starting point for any research endeavor involving this molecule and underscores the necessity of empirical validation.
Molecular Structure and Identification
The structure of 1-Isocyanato-3-(trifluoromethyl)cyclohexane features a cyclohexane ring substituted with an isocyanate (-NCO) group and a trifluoromethyl (-CF3) group.
-
Molecular Formula: C₈H₁₀F₃NO
-
Calculated Molecular Weight: 193.17 g/mol
Stereoisomerism
The presence of two substituents on the cyclohexane ring at positions 1 and 3 gives rise to cis and trans stereoisomers. The spatial arrangement of the isocyanate and trifluoromethyl groups relative to the plane of the ring will significantly influence the molecule's physical properties, such as its boiling point, melting point, and dipole moment, as well as its reactivity due to differing steric hindrance around the reactive isocyanate group.
Caption: Cis and trans isomers of 1-Isocyanato-3-(trifluoromethyl)cyclohexane.
Predicted Physicochemical Properties
The following properties are estimated based on data from analogous compounds: cyclohexyl isocyanate (Boiling Point: 168-170 °C, Density: 0.98 g/mL)[1] and (trifluoromethyl)cyclohexane (Boiling Point: 107 °C, Density: 1.08 g/mL)[2]. The presence of the polar isocyanate group and the dense trifluoromethyl group will likely result in properties that are an amalgam of these reference compounds.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Boiling Point | 175 - 195 °C | The molecular weight is significantly higher than both analogs. The trifluoromethyl group increases volatility compared to an alkyl group of similar size, but the strong dipole of the isocyanate group will increase intermolecular forces, leading to a higher boiling point than cyclohexyl isocyanate. |
| Melting Point | < -20 °C | Aliphatic isocyanates often have low melting points.[3] The presence of cis/trans isomers will likely result in a liquid mixture at room temperature, further depressing the freezing point. |
| Density | 1.15 - 1.25 g/mL at 25 °C | The trifluoromethyl group is significantly denser than a proton or methyl group. (Trifluoromethyl)cyclohexane has a density of 1.08 g/mL.[2] The addition of the isocyanate group will further increase the density. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Isocyanates are typically soluble in non-polar and aprotic polar solvents. They are highly reactive towards water and alcohols, leading to decomposition rather than simple dissolution.[3] |
| Vapor Pressure | Lower than Cyclohexyl Isocyanate | The higher predicted boiling point suggests a lower vapor pressure at a given temperature due to stronger intermolecular forces. |
Reactivity and Stability
Reactivity of the Isocyanate Group
The core of this molecule's reactivity lies in the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack.
-
Reaction with Alcohols: This is the most prominent reaction, forming carbamates (urethanes). This reaction is the foundation of polyurethane chemistry.[4] The reaction proceeds via nucleophilic addition of the alcohol's oxygen to the isocyanate carbon.[1]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This is why isocyanates are moisture-sensitive.[3]
-
Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form ureas.
The electron-withdrawing nature of the trifluoromethyl group, although not directly conjugated to the isocyanate, will have a modest inductive effect, potentially increasing the electrophilicity of the isocyanate carbon and thus its reactivity towards nucleophiles.
Caption: General reaction of an isocyanate with an alcohol.
Stability and Storage
1-Isocyanato-3-(trifluoromethyl)cyclohexane is expected to be stable under anhydrous, inert conditions. Due to its high reactivity with water, it must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and preferably refrigerated to minimize potential side reactions.[5]
Predicted Spectroscopic Characteristics
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent and diagnostic signal will be a very strong, sharp absorption band between 2250-2285 cm⁻¹ , characteristic of the asymmetric stretching vibration of the -N=C=O group. Other expected signals include C-H stretching from the cyclohexane ring around 2850-2950 cm⁻¹ and strong C-F stretching bands in the region of 1100-1350 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex due to the cyclohexane ring protons. The protons on the carbons bearing the isocyanate and trifluoromethyl groups will be shifted downfield. The chemical shifts for the cyclohexane protons are expected to appear in the range of 1.2-2.5 ppm .[6] The proton alpha to the isocyanate group will likely be the most downfield of the ring protons.
-
¹³C NMR: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm . The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group, likely in the range of -70 to -80 ppm relative to a standard like CFCl₃.[7] The exact chemical shift will be sensitive to the local electronic environment.
-
Hypothetical Experimental Protocols for Characterization
To empirically determine the properties of 1-Isocyanato-3-(trifluoromethyl)cyclohexane, a systematic analytical workflow is required.
Caption: Experimental workflow for physicochemical characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine purity and confirm the molecular weight.
-
Protocol:
-
Prepare a dilute solution (~100 ppm) of the compound in anhydrous dichloromethane.
-
Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (m/z = 193.17) and characteristic fragmentation patterns.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of the isocyanate functional group.
-
Protocol:
-
Place a small drop of the neat liquid sample between two NaCl or KBr salt plates.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Identify the strong, sharp peak characteristic of the -N=C=O asymmetric stretch between 2250-2285 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural confirmation.
-
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific atoms in the molecule.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess thermal stability.
-
Protocol:
-
Hermetically seal a small sample (5-10 mg) in an aluminum DSC pan.
-
Use an empty, sealed pan as a reference.
-
Cool the sample to a low temperature (e.g., -100 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition point.
-
Record the heat flow to identify endothermic events like melting or exothermic decomposition events.[9]
-
Safety and Handling
Isocyanates as a class are hazardous chemicals requiring strict safety protocols.
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon exposure, even at very low concentrations.[10] All handling should be performed in a well-ventilated chemical fume hood.
-
Skin and Eye Contact: The compound is expected to be a skin and eye irritant. Direct contact can lead to sensitization.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene, not latex), safety goggles, and a lab coat, is mandatory.[11]
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture, acids, bases, alcohols, and amines. The container should be kept tightly closed under an inert atmosphere.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small spills can be neutralized with a decontaminating solution (e.g., a mixture of water, detergent, and ammonia).
Conclusion
While direct experimental data for 1-Isocyanato-3-(trifluoromethyl)cyclohexane remains elusive, this guide provides a robust, scientifically grounded framework for understanding its likely physicochemical properties and reactivity. The predictions herein, based on well-understood chemical principles and data from analogous structures, portray a moisture-sensitive, reactive liquid with a boiling point likely in the range of 175-195 °C. Its unique combination of a reactive isocyanate and a metabolically robust trifluoromethyl group makes it a compound of significant interest for further research. The provided hypothetical experimental protocols offer a clear path for the empirical validation of these predicted characteristics. As with any uncharacterized compound, extreme caution and strict adherence to safety protocols are paramount during its handling and use.
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